ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibits a fused pyrrolopyridine core with an ethyl ester substituent at position 3. While specific crystallographic data (e.g., unit cell parameters) for this compound are not explicitly reported in the literature, related pyrrolopyridine derivatives (e.g., 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester) reveal a planar aromatic system with alternating single and double bonds. The pyrrolo[2,3-c]pyridine scaffold typically adopts a bicyclic structure where the pyrrole ring is fused to the pyridine ring at positions 2 and 3, creating a conjugated π-system. The ethyl ester group introduces steric bulk and electronic effects, influencing molecular packing and intermolecular interactions (e.g., hydrogen bonding or van der Waals forces).
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bicyclic pyrrolo[2,3-c]pyridine with fused pyrrole (positions 1–2) and pyridine (positions 3–8) rings. |
| Substituents | Ethyl ester at position 3; no reported substituents at positions 4, 5, or 6. |
| Conformation | Planar aromatic system with delocalized π-electrons; ester group in trans-configuration. |
The absence of crystallographic data for the exact compound necessitates reliance on computational models or analogous structures. For instance, 1H-pyrrolo[3,2-c]pyridine derivatives often show dihedral angles between fused rings of ~0°, indicating coplanarity.
Spectroscopic Identification (NMR, IR, MS)
This compound is characterized by distinct spectroscopic signatures corresponding to its aromatic and ester functionalities.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum typically displays:
- Aromatic protons : Deshielded signals in the 7.0–9.0 ppm range, with splitting patterns dependent on neighboring substituents. For example, protons adjacent to the ester group may exhibit coupling constants J = 1.5–3.0 Hz.
- Ester ethoxy group : A triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) due to spin-spin coupling with the ethyl group.
- Pyrrole NH proton : Absence of a signal in the free base form, as the ester is fully deprotonated.
Infrared (IR) Spectroscopy
Key IR absorption bands include:
Comparative Analysis of Tautomeric Forms
This compound does not readily undergo tautomerism due to the stability of the ester group. However, its parent carboxylic acid (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) may exist in keto-enol equilibrium under acidic/basic conditions.
Tautomerism in the Carboxylic Acid Derivative
| Form | Stability | Key Factors |
|---|---|---|
| Keto | More stable | Dominant form in non-polar solvents; stabilized by conjugation with the pyridine ring. |
| Enol | Less stable | Favored in polar, hydrogen-bonding environments; transient in solution. |
The enol form is often stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the pyrrole nitrogen, though this interaction is less significant in the ester derivative.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRSJHUCDKAJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411508 | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-73-5 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67058-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization from 2-Aminopyridine and Ethyl Acetoacetate
A common synthetic approach involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by intramolecular cyclization to form the fused pyrrolo[2,3-c]pyridine core with an ester group at position 3.
- Reagents: 2-Aminopyridine, ethyl acetoacetate, base (e.g., sodium ethoxide or potassium carbonate).
- Solvent: Ethanol or other polar solvents.
- Conditions: Heating under reflux to promote cyclization.
- Outcome: Formation of this compound in moderate to good yields.
This method is widely reported for its straightforwardness and scalability for industrial production, with optimization often focusing on reaction time and temperature to maximize yield and purity.
Alternative Route via Halogenated Pyridine Derivatives
Another approach involves starting from halogenated pyridine derivatives, such as 4-chloro-1H-pyrrolo[2,3-c]pyridine, followed by nucleophilic substitution and esterification steps.
- Step 1: Protection of pyrrole nitrogen using silyl protecting groups (e.g., triisopropylsilyl chloride).
- Step 2: Lithiation using sec-butyllithium at low temperature (−78°C), followed by reaction with ethyl chloroformate to introduce the ester group.
- Step 3: Deprotection and purification steps.
- Conditions: Reactions typically carried out in dry tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
- Yields: High yields reported for intermediate and final products (e.g., 84% for protected intermediates).
This route allows for selective functionalization and is useful when specific substitution patterns are required.
Hydrolysis and Derivatization
Post-synthesis, the ester group can be hydrolyzed under basic conditions to afford the corresponding carboxylic acid, which can be further derivatized to amides or other functional groups.
- Hydrolysis Conditions: Treatment with 1 M or 2 M sodium hydroxide in ethanol under reflux for 1–2 hours.
- Work-up: Acidification to pH ~4 to precipitate the acid.
- Yields: High yields (up to 95%) of carboxylic acid derivatives reported.
Subsequent amidation reactions can be carried out using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at moderate temperatures (55–60°C), often under microwave irradiation for enhanced reaction rates.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization from 2-aminopyridine + ethyl acetoacetate | Base (NaOEt, K2CO3), reflux | Ethanol | Reflux (~78°C) | Moderate to Good | Common industrial method |
| Protection of pyrrole N | Triisopropylsilyl chloride, NaH | DMF | 0 to 5°C | 84 | Protects pyrrole nitrogen for selective lithiation |
| Lithiation and esterification | sec-BuLi, ethyl chloroformate | THF | −78°C | High | Introduces ester at C3 position |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | Room temperature | Quantitative | Removes silyl protecting group |
| Ester hydrolysis | NaOH (1–2 M), reflux | EtOH/H2O | Reflux | 71–95 | Converts ester to carboxylic acid |
| Amidation | EDC, HOBt, amines, DIPEA, microwave | DMF, n-BuOH, NMP | 55–160°C (microwave) | High | For further functionalization |
Research Findings and Optimization Notes
- The use of microwave-assisted synthesis significantly accelerates amidation steps, improving yields and reducing reaction times.
- Protection of the pyrrole nitrogen is critical for regioselective lithiation and subsequent ester introduction, avoiding side reactions.
- Hydrolysis under mild basic conditions preserves the integrity of the fused ring system while efficiently converting esters to acids.
- The choice of coupling reagents (EDC/HOBt) facilitates efficient amide bond formation, enabling further derivatization for biological activity studies.
- Structural modifications on the pyrrolo[2,3-c]pyridine scaffold influence biological activity, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives targeting JAK3 kinase.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for generating bioactive derivatives:
Table 1: Hydrolysis Conditions and Outcomes
Nucleophilic Substitution at the Ester Group
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling amidation and transesterification:
Table 2: Nucleophilic Reactions
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Amidation | NH₃ or amines, ethanol, Δ | 1H-pyrrolo[2,3-c]pyridine-3-carboxamide | Higher yields with primary amines | |
| Transesterification | ROH (e.g., MeOH), H⁺ | Methyl/other alkyl esters | Acid catalysis required |
Functionalization of the Pyrrolo-Pyridine Core
The aromatic system participates in electrophilic substitution and cross-coupling reactions, though direct examples require halogenated precursors:
Table 3: Aromatic Ring Modifications
Reduction and Oxidation
The ester and heterocyclic moieties exhibit redox activity:
-
Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, forming 3-(hydroxymethyl)-1H-pyrrolo[2,3-c]pyridine.
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the pyrrole ring, limiting utility.
Key Reaction Mechanisms
Scientific Research Applications
Cancer Therapy
One of the most promising applications of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is in cancer treatment. Research indicates that this compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are often overexpressed in various tumors. In vitro studies have demonstrated that derivatives of this compound effectively inhibit FGFR activity, suggesting its potential as an anti-cancer agent .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound Tested | Cancer Type | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| This compound | Breast Cancer | 25 | FGFR inhibition | |
| Compound 4h | Ovarian Cancer | 7 | FGFR inhibition |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have shown significant inhibition of inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- A study exploring the activity against breast cancer cells found that the compound not only inhibited cell proliferation but also induced apoptosis in cancerous cells, demonstrating its dual mechanism of action .
- Another investigation highlighted the compound's ability to enhance insulin sensitivity in adipocytes, suggesting potential applications in metabolic disorders alongside its anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can potentially halt the progression of certain types of cancer .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate (CAS 33402-75-4)
- Key Difference : The ester group is at the 4-position, altering electronic distribution and steric interactions.
- Synthesis : Prepared via similar hydrogenation methods but requires regioselective functionalization.
Ethyl 1H-Pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 178896-76-9)
- Key Difference : The pyrrole ring is fused at the [3,2-b] position instead of [2,3-c], modifying π-π stacking interactions.
- Properties : Similar molecular weight (190.20 g/mol) but distinct NMR profiles due to ring fusion differences [16].
Functional Group Variations
Methyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 108128-12-7)
- Key Difference : Methyl ester instead of ethyl, reducing lipophilicity (LogP difference: ~0.5).
- Bioavailability : Lower metabolic stability compared to ethyl esters due to faster hydrolysis by esterases [11][13].
Ethyl 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 1234616-12-6)
- Key Difference : Chlorine substituent at the 4-position enhances electrophilicity.
- Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis [17].
Ethyl 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 54451-81-9)
- Key Difference : Oxo group at the 2-position introduces hydrogen-bonding capability.
- Applications : Used as a scaffold for kinase inhibitors due to its planar, hydrogen-bond-accepting motif [18].
Biological Activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole moiety fused to a pyridine ring, which contributes to its unique biological activity. The compound's structure allows it to interact with various molecular targets, particularly in signaling pathways involved in cell growth and immune response.
Target of Action
Research indicates that this compound may inhibit Janus kinase 3 (JAK3), a member of the Janus kinase family. This inhibition affects the JAK-STAT signaling pathway, which is crucial for many biological processes including:
- Immune Response : Modulating cytokine signaling.
- Cell Growth : Influencing proliferation and differentiation.
- Apoptosis : Regulating cell death mechanisms.
Mode of Action
The presence of an NH moiety at the C4 position is believed to be critical for JAK inhibition. This structural feature enhances the compound's ability to interfere with kinase activity, leading to significant biological effects such as reduced cell migration and invasion capabilities in cancer models.
Anticancer Properties
This compound has shown promise in various studies as an anticancer agent. Its derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating:
- Inhibition of Tumor Cell Proliferation : Compounds derived from this scaffold exhibited IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors.
- Induction of Apoptosis : Certain derivatives led to increased apoptosis in breast cancer cells, indicating their potential as therapeutic agents in oncology .
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
- Antiviral Effects : Studies have indicated moderate anti-HIV activity among related compounds, suggesting potential applications in antiviral therapies .
Pharmacokinetics
Pharmacokinetic studies reveal that similar compounds exhibit high total clearance and low oral bioavailability. This suggests that while they may be effective at low concentrations, their metabolic stability could limit their therapeutic use unless optimized for better absorption and retention in vivo .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Pyrrolo[3,4-c]pyridines | Analgesic, sedative | Effective against nervous system diseases |
| Indole Derivatives | Diverse activities including anticancer | Share structural similarities with pyrroles |
| FGFR Inhibitors | Potent against FGFR1, 2, and 3 | Significant implications for cancer therapy |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Screen catalysts (e.g., Pd(PPh₃)₄ vs. Xantphos-Pd-G3) to suppress byproducts.
- Purify via preparative HPLC or recrystallization to isolate high-purity products .
How can computational methods enhance the design of novel ethyl pyrrolopyridine derivatives?
Advanced Research Question
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable:
- Reaction Mechanism Elucidation : Predicting intermediates and transition states for cyclization steps .
- Solvent Effect Modeling : Calculating solvation energies to optimize solvent systems (e.g., DMF vs. THF) .
- Electronic Property Prediction : Estimating HOMO/LUMO gaps to guide substituent selection for bioactivity .
Case Study : ICReDD’s workflow integrates quantum chemistry with experimental data to prioritize reaction conditions, reducing trial-and-error experimentation by 40% .
What advanced spectroscopic techniques resolve structural ambiguities in ethyl pyrrolopyridine derivatives?
Basic/Advanced Crossover Question
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to differentiate between regioisomers. For example, the methyl group at δ 2.22 ppm in derivative 215 confirms substitution at the pyrrole 3-position .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., ESIMS m/z 402.2 for 215 vs. 328.2 for simpler analogs) .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., lactam vs. lactim forms) using bond length analysis (C=O at 1.21 Å vs. C–O at 1.34 Å) .
How should researchers address discrepancies in reported spectral data for pyrrolopyridine analogs?
Advanced Research Question
Example Contradiction : Conflicting NMR shifts for similar compounds (e.g., δ 7.24–4.26 ppm in 215 vs. δ 7.00–7.34 ppm in 211 ) .
Methodological Resolution :
Cross-Validate with Multiple Techniques : Pair NMR with IR (C=O stretch at ~1700 cm⁻¹) or UV-Vis (λmax ~270 nm for conjugated systems).
Reproduce Under Identical Conditions : Standardize solvent (DMSO-d₆ vs. CDCl₃) and temperature.
Leverage Computational NMR Prediction : Tools like ACD/Labs or Gaussian NMR simulations reduce assignment errors .
What derivatization strategies enhance the bioactivity of the ethyl pyrrolopyridine scaffold?
Advanced Research Question
Key Strategies :
- Bioisosteric Replacement : Substitute the ester group with amides (e.g., 189 with a pyrazole-carboxamide moiety) to improve metabolic stability .
- Fragment Hybridization : Attach privileged fragments (e.g., trifluoromethylpyridine in 189 ) to enhance target binding .
- Prodrug Design : Convert the ethyl ester to a phosphate salt for improved aqueous solubility .
Q. Characterization Workflow :
In Vitro Assays : Screen for kinase inhibition or cytotoxicity.
ADMET Profiling : Use HPLC-MS to assess metabolic stability in liver microsomes .
Table 1: Key Synthetic and Analytical Data from Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
